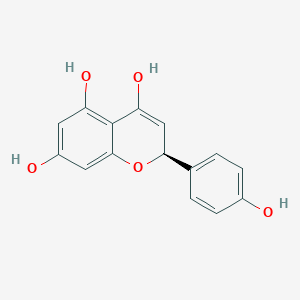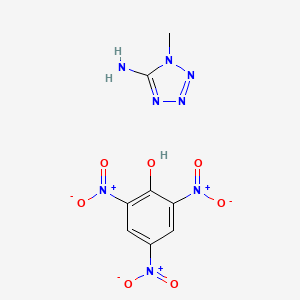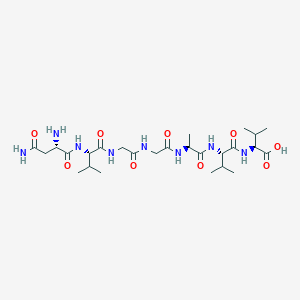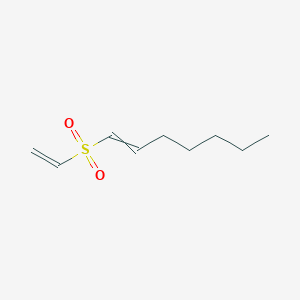![molecular formula C22H27N3O4S3 B15168190 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide CAS No. 606082-97-7](/img/structure/B15168190.png)
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions . The piperidine ring is then introduced via a Mannich reaction, where the benzothiazole derivative reacts with formaldehyde and a secondary amine . The final step involves the sulfonylation of the piperidine nitrogen and the attachment of the diethylbenzene sulfonamide group, which can be achieved using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and Mannich reactions, as well as the use of automated systems for the sulfonylation steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution: The sulfonamide groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted sulfonamides.
Scientific Research Applications
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it inhibits enzymes like dihydroorotase and DNA gyrase by binding to their active sites, thereby preventing their normal function . This inhibition can lead to the disruption of essential biological processes in bacteria, contributing to its antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-(1,3-benzothiazol-2-yl)piperidine and 4-(1,3-benzothiazol-2-yl)benzamide.
Sulfonamides: Compounds such as sulfanilamide and sulfamethoxazole.
Uniqueness
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide is unique due to its combination of a benzothiazole moiety with a piperidine ring and sulfonamide groups. This unique structure imparts specific chemical and biological properties that are not found in simpler benzothiazole or sulfonamide derivatives .
Properties
CAS No. |
606082-97-7 |
|---|---|
Molecular Formula |
C22H27N3O4S3 |
Molecular Weight |
493.7 g/mol |
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C22H27N3O4S3/c1-3-24(4-2)31(26,27)18-9-11-19(12-10-18)32(28,29)25-15-13-17(14-16-25)22-23-20-7-5-6-8-21(20)30-22/h5-12,17H,3-4,13-16H2,1-2H3 |
InChI Key |
DFUNREQWDOYTTA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{(1S)-2-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-1-methoxyethyl}benzene](/img/structure/B15168140.png)








![N-([1,1'-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide](/img/structure/B15168199.png)


